![molecular formula C22H19N3O5S2 B2969303 methyl 2-[2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 831193-06-7](/img/structure/B2969303.png)

methyl 2-[2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

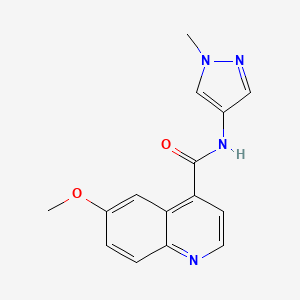

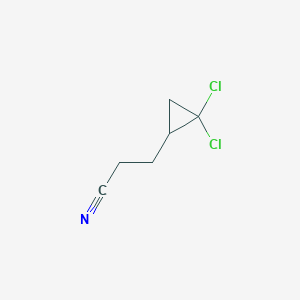

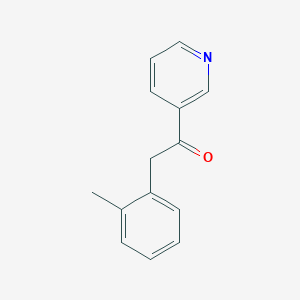

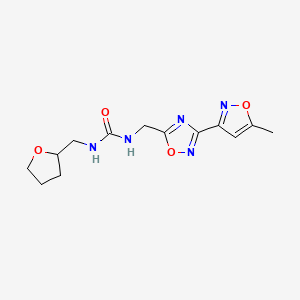

The compound appears to contain several structural components, including a furan ring, a thieno[2,3-d]pyrimidin-2-yl group, and a benzoate group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thieno[2,3-d]pyrimidin-2-yl is a type of organic compound that contains a thieno[2,3-d]pyrimidine, a bicyclic entity made up of a thiophene and a pyrimidine ring fused together . Benzoate is the simplest aromatic carboxylic acid. Its salts and esters are commonly used as food preservatives .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrimidine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons above and below the plane of the molecule. This often contributes to the stability and reactivity of these compounds .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific location of the reaction and the conditions under which the reaction is carried out. Furan rings can undergo electrophilic substitution reactions similar to benzene . Pyrimidine rings can participate in a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the compound’s size and shape, and the presence of aromatic rings could influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis of Pyrimidine Derivatives

A study by Alshahrani et al. (2018) outlines the synthesis of a new series of 5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidine derivatives. The process involves the reaction of sodium diselenide with 4-chloro-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidine, followed by reactions with various chloroacetic acid derivatives. These compounds were characterized by spectroscopic tools and tested for potential applications, highlighting the versatility of pyrimidine derivatives in chemical synthesis and their potential in developing new pharmaceuticals (Alshahrani et al., 2018).

Crystal Structure Analysis

Subasri et al. (2016) investigated the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide. The analysis provided insights into the folded conformation of these compounds, stabilizing intramolecular hydrogen bonds, which could influence their reactivity and interaction with biological targets (Subasri et al., 2016).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives, as synthesized and evaluated by Selvam et al. (2012), demonstrated significant antinociceptive and anti-inflammatory activities. These findings suggest that modifications to the pyrimidine core structure can yield compounds with potential therapeutic applications in pain management and inflammation control (Selvam et al., 2012).

Fluorescence Properties for Sensing and Imaging

Yokota et al. (2012) synthesized new fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine structure, showing strong solid-state fluorescence. These compounds' properties are crucial for developing new materials for sensing, imaging, and electronic applications, showcasing the functional versatility of pyrimidine derivatives (Yokota et al., 2012).

properties

IUPAC Name |

methyl 2-[[2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S2/c1-13-10-16-19(32-13)24-22(25(20(16)27)11-14-6-5-9-30-14)31-12-18(26)23-17-8-4-3-7-15(17)21(28)29-2/h3-10H,11-12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDWTICPEGKODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)

![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)

![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)